A Technical Guide to the Application of (+/-)-Nicotine-¹³CD₃ in Quantitative Bioanalysis
A Technical Guide to the Application of (+/-)-Nicotine-¹³CD₃ in Quantitative Bioanalysis
Executive Summary: This guide provides a comprehensive technical overview of (+/-)-Nicotine-¹³CD₃, a stable isotope-labeled internal standard essential for high-precision quantitative analysis. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and elucidate its critical role in modern bioanalytical workflows, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The narrative is structured to provide researchers, scientists, and drug development professionals with not only the methodology but also the scientific rationale underpinning its use, ensuring the generation of robust and trustworthy data in pharmacokinetic, metabolic, and toxicological studies.
The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Trust
In quantitative bioanalysis, achieving accuracy and precision is paramount. The complexity of biological matrices (e.g., plasma, urine, tissue) introduces significant variability from sample to sample. Factors such as ion suppression in the mass spectrometer source, inconsistent sample extraction recovery, and volumetric transfer errors can compromise data integrity.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating these issues. The technique relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte into every sample, calibrator, and quality control at the earliest stage of the workflow. This SIL compound, or internal standard (IS), possesses several key characteristics:
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Identical Chemical Properties: It co-elutes with the unlabeled (native) analyte during chromatographic separation.
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Identical Extraction & Ionization Behavior: It experiences the same degree of loss during sample preparation and the same level of ion suppression or enhancement during mass spectrometric analysis.
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Mass Differentiation: It is readily distinguished from the native analyte by the mass spectrometer due to the mass difference imparted by the isotopic labels (e.g., ²H, ¹³C, ¹⁵N).
By calculating the peak area ratio of the native analyte to the SIL internal standard, variations introduced during the analytical process are effectively normalized. This ensures that the final calculated concentration is a true and accurate reflection of the analyte's presence in the original sample. (+/-)-Nicotine-¹³CD₃ is an exemplary internal standard designed precisely for this purpose.
Physicochemical Properties of (+/-)-Nicotine-¹³CD₃
The precise characterization of the internal standard is fundamental to its application. The incorporation of one Carbon-13 atom and three deuterium atoms provides a +4 Dalton mass shift from the most common isotopologue of unlabeled nicotine, which is ideal for preventing isotopic crosstalk in mass spectrometry.
| Property | Value | Source |
| Chemical Name | 3-[1-(trideuterio(1-¹³C)methyl)pyrrolidin-2-yl]pyridine | [1] |
| Molecular Formula | ¹³C C₉ ²H₃ H₁₁ N₂ | [1] |
| Molecular Weight | 166.24 g/mol | [1][2] |
| CAS Number | 909014-86-4 | [1][2] |
| Isotopic Labeling | Methyl-¹³C, d₃ | [1] |
| Mass Shift vs. Unlabeled | M+4 | |
| Typical Isotopic Purity | ≥98-99% | [3] |
Note on Nomenclature: It is critical to distinguish (+/-)-Nicotine-¹³CD₃ (MW: 166.24 g/mol ) from other deuterated forms like Nicotine-d₃ (MW: 165.25 g/mol ), which contains only deuterium labels.[3][4][5] The compound discussed herein incorporates both carbon-13 and deuterium, providing a larger mass shift.
Core Applications in Bioanalytical Research
The unique properties of (+/-)-Nicotine-¹³CD₃ make it an indispensable tool for a variety of research applications.
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Pharmacokinetic (PK) Studies: Accurate quantification of nicotine in biological fluids over time is essential for determining absorption rates, distribution volumes, elimination half-lives, and metabolic clearance.[2] Using a stable isotope-labeled standard ensures that the derived PK parameters are reliable.
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Metabolic Pathway Elucidation: The specific placement of the isotopic labels on the N-methyl group is a deliberate choice.[2] This position is a primary site of metabolic activity. By tracking the labeled methyl group through various biotransformation pathways, researchers can gain clear insights into the formation of metabolites like cotinine and nornicotine.
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Distinguishing Exogenous Nicotine: In studies involving the administration of nicotine, the isotopic signature of (+/-)-Nicotine-¹³CD₃ ensures that the detected signal originates exclusively from the administered dose, differentiating it from any potential endogenous or environmental nicotine exposure.[2]
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Bioequivalence and In Vitro-In Vivo Correlation (IVIVC): In the development of nicotine replacement therapies or other delivery systems, this internal standard is used in studies to compare the bioavailability of different formulations and to establish correlations between in vitro drug release and in vivo absorption profiles.
Experimental Workflow: Quantification of Nicotine in Human Plasma
This section outlines a representative protocol for the quantification of nicotine in human plasma using LC-MS/MS with (+/-)-Nicotine-¹³CD₃ as the internal standard.
Workflow Overview
Caption: High-level workflow for nicotine quantification in plasma.
Step-by-Step Protocol
1. Preparation of Stock Solutions and Standards:
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Prepare a 1 mg/mL stock solution of unlabeled nicotine and a 1 mg/mL stock solution of (+/-)-Nicotine-¹³CD₃ in methanol.
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From the unlabeled stock, prepare a series of working standard solutions to spike into blank plasma, creating a calibration curve (e.g., 0.5 - 500 ng/mL).
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Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the (+/-)-Nicotine-¹³CD₃ stock.
2. Sample Preparation:
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Rationale: This multi-step process removes interfering matrix components (proteins, lipids) and concentrates the analyte for improved sensitivity.
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the working internal standard solution. Vortex briefly.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
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Transfer the supernatant to a clean tube.
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Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange polymer). This step provides further cleanup and concentration.[6]
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Wash the SPE cartridge to remove residual interferences.
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Elute the nicotine and internal standard from the cartridge with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
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Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase starting condition.
3. LC-MS/MS Analysis:
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Rationale: Chromatographic separation resolves nicotine from other compounds, while tandem mass spectrometry provides highly selective and sensitive detection.
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 0.4 mL/min.
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Gradient: A suitable gradient to elute nicotine, typically starting at low %B and ramping up.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization, Positive (ESI+).
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Scan Type: Multiple Reaction Monitoring (MRM).
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Example Transitions:
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Nicotine: Q1: 163.1 m/z → Q3: 132.1 m/z
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(+/-)-Nicotine-¹³CD₃ (IS): Q1: 167.1 m/z → Q3: 136.1 m/z
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4. Data Analysis:
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Integrate the peak areas for both the nicotine and the internal standard MRM transitions.
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Calculate the Peak Area Ratio (PAR) = (Area of Nicotine) / (Area of IS).
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Plot the PAR against the nominal concentration for the calibration standards and perform a linear regression to generate a calibration curve.
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Quantify the nicotine concentration in the unknown samples by interpolating their PAR values from the calibration curve.
The Self-Validating System: Co-Elution and Mass Differentiation
The trustworthiness of the IDMS method is rooted in the internal standard's ability to perfectly mimic the analyte throughout the process. The following diagram illustrates this core principle.
Caption: The principle of co-elution and mass-based differentiation.
Because both compounds experience the same journey from sample matrix to detector, any loss or suppression affects both equally. The ratio between them remains constant, providing a highly accurate and self-validating measurement that corrects for experimental variability.
Conclusion
(+/-)-Nicotine-¹³CD₃ is more than just a chemical reagent; it is an enabling tool for generating high-fidelity data in complex bioanalytical studies. Its well-defined molecular weight of 166.24 g/mol and strategic isotopic labeling provide the necessary mass differentiation for its use as an ideal internal standard in isotope dilution mass spectrometry. By correcting for inevitable variations in sample preparation and instrument response, it imparts a level of accuracy and robustness that is essential for authoritative research in pharmacology, toxicology, and drug development.
References
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National Center for Biotechnology Information. "Nicotine-d3 | C10H14N2 | CID 129848840 - PubChem". PubChem. Available at: [Link].
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HPC Standards. "D3-Nicotine | 1X10MG | C10H11D3N2 | 685028 | 69980-24-1". Available at: [Link].
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National Center for Biotechnology Information. "(+/-)-Nicotine-d3 salicylate salt | C17H20N2O3 | CID 16219762 - PubChem". PubChem. Available at: [Link].
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Lee, J., et al. "A sensitive and specific assay for the simultaneous determination of plasma [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry". Journal of Chromatography B, 2005. Available at: [Link].
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Zuccaro, P., et al. "A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring". Therapeutic Drug Monitoring, 1993. Available at: [Link].
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Gmaj, A., et al. "Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples". Molecules, 2021. Available at: [Link].
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Gray, T. R., et al. "Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry". Journal of analytical toxicology, 2010. Available at: [Link].
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Benowitz, N. L., et al. "Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2". Biomedical mass spectrometry, 1982. Available at: [Link].
Sources
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- 3. DL-ニコチン-(メチル-d3) 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
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